molecular formula C16H18F3N3O2S B2983361 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 303995-36-0

3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole

Cat. No.: B2983361
CAS No.: 303995-36-0
M. Wt: 373.39
InChI Key: CSFKOIXWUMWJEV-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes:

  • 2,2-Dimethoxyethyl group (–CH₂–C(OCH₃)₂) at position 5, contributing to solubility in polar solvents.
  • 3-Trifluoromethylphenyl substituent at position 4, which improves metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-4-8-25-15-21-20-13(10-14(23-2)24-3)22(15)12-7-5-6-11(9-12)16(17,18)19/h4-7,9,14H,1,8,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFKOIXWUMWJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction using allylthiol and a suitable leaving group on the triazole ring.

    Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through an alkylation reaction using 2,2-dimethoxyethanol and a suitable electrophile.

    Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially altering the compound’s electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring or aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases, including infections and cancer.

    Industry: It can be used in the development of agrochemicals, such as fungicides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microorganisms by targeting essential enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by disrupting key signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name / ID Substituents Key Structural Differences References
Target Compound 3-allylsulfanyl, 5-(2,2-dimethoxyethyl), 4-(3-CF₃-phenyl) Reference standard
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4-chlorophenyl, 4-methylphenyl, 3-CF₃-benzylsulfanyl Benzylsulfanyl vs. allylsulfanyl; methylphenyl vs. CF₃-phenyl
5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Phenylsulfonyl, 2,4-difluorophenyl, thione group Thione (–SH) vs. allylsulfanyl; sulfonyl group alters polarity
3-(4-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazole 4-fluorophenyl, benzylsulfanyl Fluorine substituents increase electronegativity; lacks dimethoxyethyl
B8 () 3-(2-methylbenzylthio), 4-(2-methylphenyl), pyridyl-thiazole Pyridyl-thiazole hybrid; methyl groups reduce steric hindrance

Key Observations :

  • Allylsulfanyl vs. Benzylsulfanyl : The allyl group (target compound) may confer greater conformational flexibility compared to rigid benzyl analogs .
  • Trifluoromethylphenyl vs. Halogenated Phenyls : The CF₃ group enhances electron-withdrawing effects and metabolic stability compared to Cl or F substituents .
  • Dimethoxyethyl vs. Pyridyl-Thiazole : The dimethoxyethyl group improves aqueous solubility, whereas pyridyl-thiazole hybrids (e.g., B8) may enhance π-π stacking in biological targets .

Physical and Chemical Properties

Property Target Compound Analog (B8) Analog ()
Melting Point Not reported 197–198°C Triclinic, P¯I symmetry
Solubility Likely polar organic solvents (dimethoxyethyl) Ethanol/CHCl₃ DMF (crystallization solvent)
Stability High (CF₃ group resists oxidation) Moderate (methyl groups) Stable in crystalline form

Insights :

  • The target compound’s dimethoxyethyl group likely improves solubility in ethanol or DMSO compared to more hydrophobic analogs like B8 .
  • Crystallographic data for analogs (e.g., ’s isostructural compounds) suggest similar packing efficiencies, but the target compound’s crystal structure remains uncharacterized .

Analysis :

  • Allylsulfanyl groups are less common in antimicrobial triazoles compared to thiol or benzothiazole derivatives (), indicating divergent applications .

Biological Activity

The compound 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antibacterial and antiproliferative properties.

  • IUPAC Name: 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
  • Molecular Formula: C15_{15}H18_{18}F3_{3}N3_{3}O2_{2}S
  • Molecular Weight: 357.39 g/mol

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In a study evaluating various triazoles, it was found that compounds similar to the one displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Triazole AS. aureus0.25
Triazole BE. coli1.00
Triazole CP. aeruginosa8.00
Target Compound Various< 16 (expected based on structure)

The compound's structure suggests potential for enhanced activity due to the presence of the allylsulfanyl group, which has been associated with improved interactions with bacterial cell membranes.

Antiproliferative Activity

The antiproliferative effects of triazoles have been well-documented, particularly in cancer research. The compound has been evaluated against several cancer cell lines including colon cancer (HT-29). Initial findings suggest that it may inhibit cell proliferation effectively due to its ability to interfere with cellular mechanisms involved in cancer progression .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HT-2915
MCF-720
A54925

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Hydrogen Bonding: The -NH group in the triazole ring can form hydrogen bonds with target enzymes or receptors.
  • Ion Chelation: The triazole moiety may chelate metal ions essential for bacterial growth or cancer cell proliferation.

Case Studies

In a comparative study of various triazole derivatives, the target compound was synthesized and tested alongside known antibacterial agents like ciprofloxacin and vancomycin. Results indicated that derivatives with similar functional groups exhibited enhanced antibacterial properties compared to their parent compounds .

Additionally, a study on the structural modifications of triazoles revealed that introducing substituents at the C-5 position significantly increased their efficacy against multidrug-resistant strains of bacteria .

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